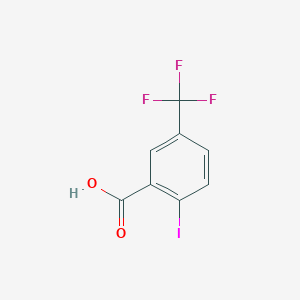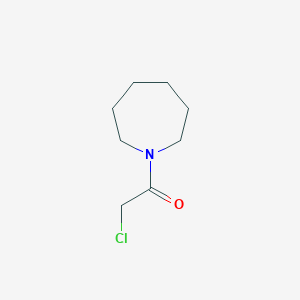
1-(Chloroacetyl)azepane
説明
Synthesis Analysis
The synthesis of azepane derivatives, including 1-(chloroacetyl)azepane, often involves strategies like ring expansion, cyclization, or functional group transformation of precursor molecules. Techniques such as rhodium-catalyzed formal aza-[4 + 3] cycloaddition reactions have been demonstrated for the synthesis of azepine derivatives, showcasing the versatility and efficiency of modern synthetic methodologies in constructing complex azepane structures from simpler building blocks (Kim et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of azepane derivatives reveals insights into their reactivity, stability, and electronic properties. Meta-hybrid density functional theory has been applied to investigate structural reactivity, stability, and the behavior of substituents on cycloheptane and its derivatives, including azepane. This approach aids in understanding the molecular global reactivity descriptors, such as Fukui function, frontier molecular orbitals, and molecular electrostatic potential, which are crucial for predicting the chemical behavior of these compounds (Unimuke et al., 2022).
Chemical Reactions and Properties
Azepane derivatives engage in various chemical reactions, reflecting their rich chemistry. They can undergo cycloaddition reactions, formal [4 + 3] annulations, and direct functionalization processes, leading to the formation of spirooxindoles, fused heterobicyclic systems, and other complex structures. These reactions are facilitated by the azepane's ability to serve as a versatile intermediate, demonstrating its utility in the synthesis of pharmacologically relevant molecules (Meng et al., 2017).
科学的研究の応用
Organic Chemistry
1-(Chloroacetyl)azepane is used in the synthesis of non-fused N-aryl azepane derivatives .
Application
These derivatives have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine, an opioid analgesic, is one such derivative .
Method of Application
The synthesis of these derivatives is achieved through Pd/LA-catalyzed reactions which proceed smoothly under extremely mild conditions . The resulting products can be easily converted into a range of highly functionalized azepanes .
Results
The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .
Acylating Agent
1-(Chloroacetyl)azepane is often used as an acylating agent .
Application
It can react with amines to form amides . This reaction is commonly used in the synthesis of a wide range of compounds in organic chemistry .
Method of Application
The reaction typically involves the nucleophilic addition of an amine to the carbonyl carbon of 1-(Chloroacetyl)azepane, followed by the elimination of chloride . This results in the formation of an amide .
Results
The reaction is generally highly efficient and can be used to synthesize a wide range of amide compounds .
Pharmaceutical Intermediate
1-(Chloroacetyl)azepane can also be used as a pharmaceutical intermediate .
Application
It is used in the synthesis of various pharmaceutical compounds . For example, it can be used in the synthesis of opioid analgesics .
Results
The use of 1-(Chloroacetyl)azepane as a pharmaceutical intermediate can enable the efficient synthesis of a wide range of pharmaceutical compounds .
Key Intermediates in Synthetic Chemistry
Azepane derivatives, including 1-(Chloroacetyl)azepane, have been widely used as key intermediates in synthetic chemistry .
Application
These derivatives have found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . For example, Proheptazine, an opioid analgesic, produces similar effects to other opioids including analgesia, sedation, and nausea .
Method of Application
The synthesis of these derivatives is achieved through Pd/LA-catalyzed reactions which proceed smoothly under extremely mild conditions . The resulting products can be easily converted into a range of highly functionalized azepanes .
Results
The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .
Chemical Reagent
1-(Chloroacetyl)azepane can also be used as a chemical reagent .
Application
It is used in various chemical reactions .
Results
The use of 1-(Chloroacetyl)azepane as a chemical reagent can enable the efficient execution of a wide range of chemical reactions .
将来の方向性
特性
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)azepane | |
CAS RN |
52227-33-5 | |
| Record name | 1-(Chloroacetyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


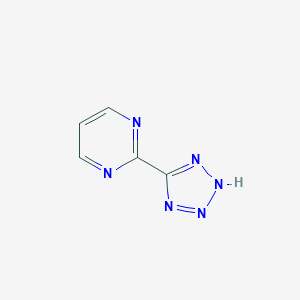


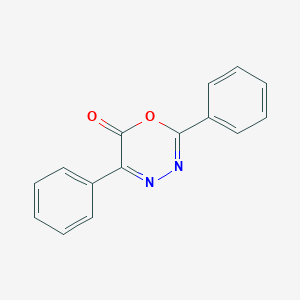
![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)
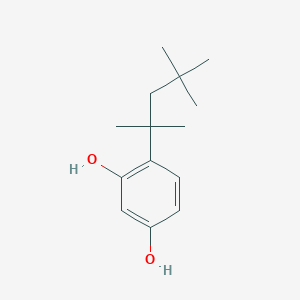
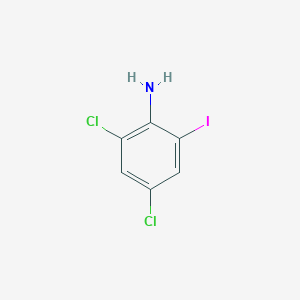
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)



